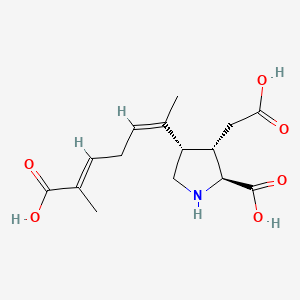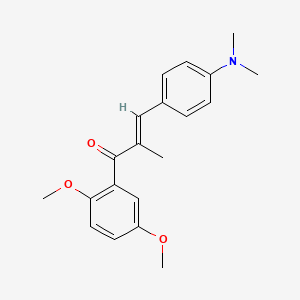
(1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate is the (1S,6R)-enantiomer of cis-1,6-dihydroxycyclohexa-2,4-dienecarboxylate. It is a conjugate base of a (1S,6R)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid. It is an enantiomer of a (1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions:
- This compound has been utilized in the synthesis of enantiomerically pure compounds, such as in the conversion of (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol into compounds embodying the pentacyclic framework of the alkaloid vindoline, a precursor to significant anticancer agents like vinblastine and vincristine (White & Banwell, 2016).
- It's also been employed in the synthesis of 6β-hydroxyshikimic acid and its derivatives, which have potential applications in pharmaceuticals (Blacker et al., 1995).
- Additionally, the compound has been used in the preparation of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, exploring its various chemical transformations (Sirat, Thomas, & Tyrrell, 1979).
Microbial Biotransformation:
- Research demonstrates the microbial dihydroxylation of benzoic acid to produce (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid, highlighting its transformations in oxidative and rearrangement processes (Myers et al., 2001).
- The stereochemistry and Diels–Alder reactions of the (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid produced by Pseudomonas putida have been thoroughly studied, showing its utility in synthetic applications (Jenkins et al., 1995).
Synthetic Precursors and Ligands:
- Novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton substituted with this compound have been synthesized, demonstrating its role in creating synthetic precursors and ligands (Sun et al., 2021).
- The compound has been used in intramolecular Diels–Alder cyclizations for constructing polycyclic scaffolds, showcasing its versatility in creating novel heterocyclic structures (Fischer, Leisch, & Mihovilovic, 2010).
Propiedades
Fórmula molecular |
C7H7O4- |
|---|---|
Peso molecular |
155.13 g/mol |
Nombre IUPAC |
(1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C7H8O4/c8-5-3-1-2-4-7(5,11)6(9)10/h1-5,8,11H,(H,9,10)/p-1/t5-,7+/m1/s1 |
Clave InChI |
PUCYIVFXTPWJDD-VDTYLAMSSA-M |
SMILES isomérico |
C1=C[C@H]([C@@](C=C1)(C(=O)[O-])O)O |
SMILES |
C1=CC(C(C=C1)(C(=O)[O-])O)O |
SMILES canónico |
C1=CC(C(C=C1)(C(=O)[O-])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-7-[4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B1233656.png)
![[(E)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate](/img/structure/B1233658.png)

![(R)-2-[11C]Methoxy-N-n-propylnorapomorphine](/img/structure/B1233662.png)
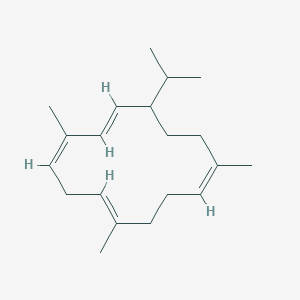
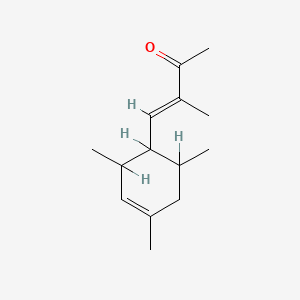
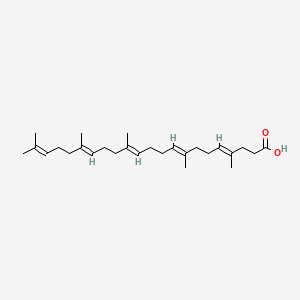


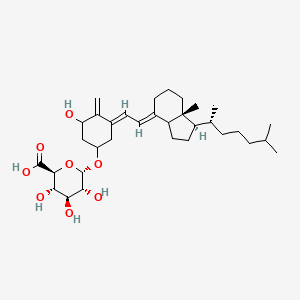
![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)

